molecular formula C14H16ClNS B2815026 4-[(2,5-Dimethylphenyl)sulfanyl]aniline hydrochloride CAS No. 1049762-40-4

4-[(2,5-Dimethylphenyl)sulfanyl]aniline hydrochloride

Cat. No.: B2815026
CAS No.: 1049762-40-4
M. Wt: 265.8
InChI Key: WSWYBVBZRLTFRQ-UHFFFAOYSA-N
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Description

4-[(2,5-Dimethylphenyl)sulfanyl]aniline hydrochloride is a chemical compound with the molecular formula C14H16ClNS and a molecular weight of 265.81 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[(2,5-Dimethylphenyl)sulfanyl]aniline hydrochloride typically involves the reaction of 4-[(2,5-Dimethylphenyl)sulfanyl]aniline with hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the hydrochloride salt . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

4-[(2,5-Dimethylphenyl)sulfanyl]aniline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2,5-Dimethylphenyl)sulfanyl]aniline hydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2,5-Dimethylphenyl)sulfanyl]aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

4-[(2,5-Dimethylphenyl)sulfanyl]aniline hydrochloride can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.

Properties

IUPAC Name

4-(2,5-dimethylphenyl)sulfanylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS.ClH/c1-10-3-4-11(2)14(9-10)16-13-7-5-12(15)6-8-13;/h3-9H,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWYBVBZRLTFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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